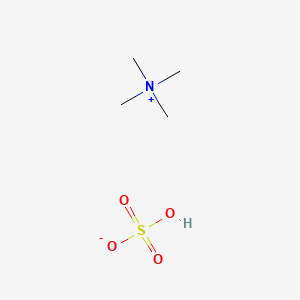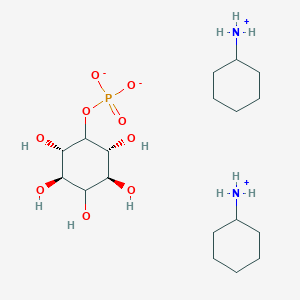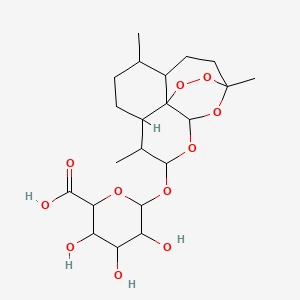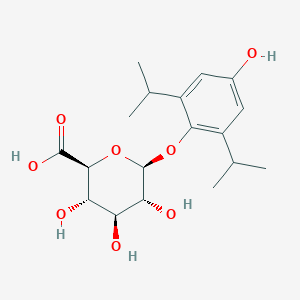
Cephalexin Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalexin Hydrate, also known as cefalexin hydrate, is a first-generation cephalosporin antibiotic from the beta-lactam family . It is used to treat infections caused by bacteria, including upper respiratory infections, ear infections, skin infections, urinary tract infections, and bone infections . It works by fighting bacteria in your body . It is used to treat infections in adults and children who are at least 1 year old .
Synthesis Analysis
Cephalexin Hydrate is synthesized through a process that involves the proton transfer from carboxylic or sulfonic counterions to the Cephalexin molecules, resulting in salt formation . The same method was exploited for the synthesis of salts with a 1:1 stoichiometric ratio of Cephalexin and corresponding salt formers .Molecular Structure Analysis
Cephalexin Hydrate has a molecular formula of CHNOS and an average mass of 365.404 Da . It is a cephalosporin antibiotic used to study the effect of expression, binding, and inhibition of PBP3 and other penicillin-binding proteins (PBPs) on bacterial cell wall mucopeptide synthesis .Chemical Reactions Analysis
Cephalexin Hydrate undergoes degradation in almost all conditions . A total of six degradation products were generated in different stress conditions; these were identified and structures were proposed using LC–MS/MS .Physical And Chemical Properties Analysis
Cephalexin Hydrate absorbs energy from 31.5 to 121.9 °C (with dip temperature at 69.5 ± 7.6 °C, n = 6) to allow both bound and free water to evaporate . Its melting point and decomposition temperature have not been clearly defined .Mécanisme D'action
The mechanism of action of Cephalexin Hydrate resembles that of penicillin where it inhibits synthesis of the bacterial cell wall, its absence influences death as a result of bacterial lysis . It works by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .
Safety and Hazards
Cephalexin Hydrate may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Propriétés
Numéro CAS |
1212823-95-4 |
|---|---|
Nom du produit |
Cephalexin Hydrate |
Formule moléculaire |
C₁₆H₁₇N₃O₄S |
Poids moléculaire |
347.39 |
Synonymes |
(6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Alcephin; Alsporin; Cefablan; Cefadal; Cefadin; Taicelexin; Tepaxin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)




